molecular formula C9H13NO4 B7946208 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid

7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid

Cat. No.: B7946208
M. Wt: 199.20 g/mol
InChI Key: HWVSNQLIQVRAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview of Bicyclic Glutamate Analogues

The molecular structure of this compound features a bicyclo[2.2.1]heptane core, which imposes significant conformational constraints compared to the flexible five-carbon chain of endogenous glutamate (Figure 1). The compound’s SMILES notation, $$ \text{O=C(C1C(C2(N)C(O)=O)CCC2C1)O} $$, reveals two carboxylic acid groups and an amine moiety positioned at the bridgehead carbons (C2 and C7). This spatial arrangement mimics the extended conformation of glutamate while eliminating rotational freedom, thereby stabilizing specific receptor-binding poses.

The bicyclic framework enforces a syn orientation of the carboxylic acid groups, which contrasts with the anti conformation observed in linear glutamate analogues. X-ray crystallographic studies of related compounds, such as (S)-3-hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-7-carboxylic acid, demonstrate that such rigidity can enhance binding affinity by reducing entropy penalties during receptor engagement.

Table 1: Structural Comparison of Glutamate and this compound

Property Glutamate This compound
Molecular Formula $$ \text{C}5\text{H}9\text{NO}_4 $$ $$ \text{C}9\text{H}{13}\text{NO}_4 $$
Molecular Weight (g/mol) 147.13 199.20
Conformational Flexibility High Restricted by bicyclic framework
Key Functional Groups α-Amino, γ-carboxylic acid Bridgehead amine, two carboxylic acids

Historical Development of Conformationally Restricted Amino Acids

The synthesis of conformationally constrained glutamate analogues emerged in the late 1990s to address the dynamic flexibility of glutamate, which complicates receptor-binding studies. Early work by Baker and Hancox (1998) utilized the Corey-Link reaction to construct [2.2.2]-bicyclooctane glutamate analogues, establishing foundational methods for bicyclic amino acid synthesis. Parallel efforts exploited (S)-pyroglutamic acid as a chiral template, enabling diastereocontrolled modifications to produce kainoid and mGluR-targeted derivatives.

A pivotal advancement came with the introduction of bicyclo[2.2.1]heptane systems, which offered optimal ring strain and stereochemical control. For example, 2-aminobicyclo[2.1.1]hexane-2,5-dicarboxylic acid (ABHxD-I), synthesized via a photocycloaddition reaction, demonstrated potent agonism at multiple mGluR subtypes. These findings underscored the utility of bicyclic scaffolds in mimicking the extended glutamate conformation, driving further exploration of this compound.

Role in Metabotropic Glutamate Receptor Research

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors critical for modulating synaptic plasticity. The rigid structure of this compound has facilitated studies on mGluR activation mechanisms by stabilizing specific ligand-receptor conformations. For instance, molecular modeling of analogous compounds, such as ABHxD-I, revealed that the fully extended glutamate conformation is essential for activating both group I and II mGluRs.

Biostructural analyses using X-ray crystallography and WaterMap simulations have further elucidated how bicyclic analogues interact with mGluR ligand-binding domains. In GluA2 and GluA4 receptor subtypes, hydration site energetics near the binding pocket correlate with ligand selectivity, a phenomenon observed in studies of 7-HPCA (a related bicyclic agonist). These insights underscore the compound’s value in probing subtype-specific receptor dynamics.

Table 2: Key Pharmacological Findings for Bicyclic Glutamate Analogues

Compound Receptor Subtype Binding Affinity ($$ K_i $$) Selectivity
7-HPCA GluA1/2 85 nM Higher vs. GluA3/4
ABHxD-I mGluR1–8 10–100 nM Pan-mGluR agonist
CIP-AS GluK3 6 nM GluK3-preferring

Properties

IUPAC Name

7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c10-9(8(13)14)4-1-2-6(9)5(3-4)7(11)12/h4-6H,1-3,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVSNQLIQVRAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1C2(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Framework Formation

The bicyclo[2.2.1]heptane skeleton is constructed via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This forms bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic anhydride , which is hydrolyzed to the dicarboxylic acid (Steps 1–2,).

Reaction Conditions :

  • Step 1 : Cyclopentadiene + maleic anhydride in solvent (e.g., ethyl acetate) at 10–15°C.

  • Step 2 : Hydrolysis with NaOH (80°C) to yield disodium salt.

Catalytic Hydrogenation

The unsaturated bicyclic intermediate undergoes hydrogenation to saturate the double bond:

  • Catalyst : Aluminum-nickel alloy (20–120 mesh).

  • Conditions : 15–40°C, atmospheric pressure, 40% aqueous isopropanol.

  • Yield : >98% for bicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium.

Amination Strategy

To introduce the amino group at position 7:

  • Method A : Nitration followed by reduction (e.g., using H₂/Pd-C).

  • Method B : Gabriel synthesis with phthalimide, followed by hydrazinolysis.

Transannular Alkylation Route

Hemiaminal Intermediate Formation

Starting from L-serine, a hemiaminal intermediate is generated and subjected to tandem Wittig/Michael reactions or iodosulfonamidation to form trisubstituted pyrrolidines.

Cyclization and Functionalization

  • Key Step : Transannular alkylation via β-elimination of a silyl ether forms the bicyclo[2.2.1] framework.

  • Intermediate : tert-Butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate.

  • Reduction : SmI₂-mediated reduction of 2-keto-3-silyl ether yields the C-2 ketone, which is converted to α,β-unsaturated ester.

Final Steps

  • Stereospecific hydrogenation (exo-face) introduces the carboxylic acid group.

  • Yield : 81% over two steps for the glutamate analogue.

Stereoselective α-Carboxylation

Substrate-Controlled Carboxylation

Norbornene monoester is α-carboxylated with high diastereoselectivity (up to 35:1) using LDA and benzyl chloroformate.

Sequential Functionalization

  • Step 1 : Chemoselective ester cleavage (KOH/EtOH).

  • Step 2 : Curtius rearrangement (diphenylphosphoryl azide, t-BuOH) to install the amino group.

  • Step 3 : Hydrolysis (HCl/dioxane) yields the target compound.

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Diels-Alder/HydrogenationCyclization, hydrogenation, amination18–36%Scalable, uses common reagentsLow yields in early steps
Transannular AlkylationHemiaminal formation, alkylation81%High stereoselectivityMulti-step, requires chiral starting material
α-CarboxylationCarboxylation, Curtius rearrangement89%High diastereoselectivitySensitive to reaction conditions
EnzymaticBiocatalytic deacylationN/AEco-friendly, mild conditionsNot yet demonstrated for this target

Challenges and Optimization

  • Steric Hindrance : The bicyclic framework complicates functionalization at bridgehead positions.

  • Regioselectivity : Ensuring amino and carboxyl groups occupy positions 2 and 7 requires precise protection/deprotection strategies (e.g., benzyloxycarbonyl).

  • Catalyst Efficiency : Platinum oxide in alternative routes increases cost .

Chemical Reactions Analysis

Types of Reactions

7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds like 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid serve as rigid analogs of neurotransmitters, particularly glutamate and its derivatives. These compounds are synthesized to study their interactions with metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of various aminobicyclo compounds and their effects on mGluR1 and mGluR2 receptors. The findings suggested that these compounds could act as selective modulators, providing insights into potential therapeutic applications for conditions such as anxiety and depression .

Cancer Research

Inhibitors derived from bicyclic structures have shown promise in cancer therapy by targeting specific amino acid transporters.

Case Study : Research highlighted in Biological & Pharmaceutical Bulletin demonstrated that BCH (a related compound) inhibited the L-type amino acid transporter LAT1, leading to suppressed growth and induced apoptosis in cancer cell lines such as KB and SAOS2 . This suggests that this compound may exhibit similar properties.

Synthetic Chemistry

The compound is also utilized in synthetic pathways for creating novel pharmaceuticals. Its unique bicyclic structure allows for modifications that can enhance biological activity or selectivity.

Data Table: Synthesis Pathways

Reaction TypeDescriptionReferences
Hydantoin RouteSynthesis of rigid analogs for receptor studies
Amination ReactionsModifications to improve pharmacological properties

Mechanism of Action

The mechanism of action of 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives

Examples: Cantharidin (CTD), Norcantharidin (NCTD), Endothall (ET) Structural Differences:

  • Bridge Heteroatom : Oxygen replaces the amine group at the 7-position.
  • Functional Groups : CTD and NCTD are anhydrides (2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride), whereas endothall is a dicarboxylic acid.
Property 7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic Acid Cantharidin (CTD) Norcantharidin (NCTD) Endothall (ET)
Molecular Formula C₈H₁₁NO₄ (hypothetical) C₁₀H₁₂O₅ C₈H₈O₄ C₈H₁₀O₅
Molecular Weight ~205.18 g/mol (estimated) 196.20 g/mol 168.15 g/mol 186.16 g/mol
Biological Activity nAChR ligand development Antitumor, PP2A/PP5 inhibitor Lower cytotoxicity antitumor agent PPase inhibitor, herbicide
Solubility Likely polar due to amino and carboxyl groups Low (anhydride form) Water-soluble anhydride 10 g/100 mL (high solubility)

Key Findings :

  • Cantharidin and norcantharidin exhibit potent antitumor activity but face toxicity challenges. NCTD, a demethylated analog, reduces toxicity while retaining efficacy .
  • Endothall, a dicarboxylic acid derivative, inhibits protein phosphatases (PPases) and is used agriculturally as a herbicide .

7-Azabicyclo[2.2.1]heptane Derivatives

Example : 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid
Structural Differences :

  • Bridge Heteroatom : Nitrogen replaces the oxygen or amine group.
  • Functional Groups : Dicarboxylic acids at positions 1 and 3.

Comparison :

  • Synthesis: Synthesized via double alkylation of pyrrolidine derivatives, emphasizing rigidity for mimicking amino acids like 2-aminoadipic acid .
  • Applications : Used as chiral building blocks in asymmetric synthesis and enzyme inhibitor design .

2-Aminobicyclo[3.2.0]heptane-2,7-dicarboxylic Acid

Structural Differences :

  • Bicyclic Framework : A bicyclo[3.2.0] system instead of [2.2.1], altering ring strain and spatial geometry.
  • Functional Groups: Amino and dicarboxylic acid groups at positions 2 and 5.

Key Insights :

  • Enantiomerically pure forms are synthesized from chiral epoxides or L-proline, highlighting its utility in stereoselective drug design .

Biological Activity

7-Aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid (also known as 7-ABHDA) is a bicyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to neurotransmitters and potential biological activities. This article explores the biological activity of 7-ABHDA, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Receptor Interactions

Research indicates that 7-ABHDA exhibits activity at various glutamate receptors, particularly the metabotropic glutamate receptor subtypes mGlu1 and mGlu3. A study demonstrated that while 7-ABHDA showed weak agonist activity for these receptors, it was more potent than many other analogs in modulating glutamatergic signaling pathways, which are crucial for synaptic plasticity and neurotransmission .

Pharmacological Studies

Pharmacological evaluations have revealed that 7-ABHDA can influence several biological processes:

  • Neuroprotective Effects : In vitro studies have suggested that 7-ABHDA may protect retinal cells from apoptosis, indicating potential applications in treating neurodegenerative diseases .
  • Antipsychotic Potential : Similar compounds have been investigated for their antipsychotic properties. The structural similarities with known antipsychotic agents suggest that 7-ABHDA could be a candidate for further development in this area .

Case Studies

StudyFindings
Study on mGlu Receptor Activity7-ABHDA exhibited weak agonist activity at mGlu1 and mGlu3 receptors, suggesting a role in modulating neurotransmission .
Neuroprotection in Retinal CellsDemonstrated ability to counter retinal cell apoptosis in experimental models of glaucoma .
Antipsychotic Analog ResearchStructural analogs showed promise in alleviating symptoms of psychosis; further investigation into 7-ABHDA's potential is warranted .

Synthesis and Derivatives

The synthesis of 7-ABHDA involves several steps, including cyclization reactions that form its bicyclic structure. Variants of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties. For example, modifications at the amine or carboxylic acid positions have been explored to improve receptor affinity or selectivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-aminobicyclo[2.2.1]heptane-2,7-dicarboxylic acid, and how can intermediates be characterized?

  • Answer : Synthesis typically involves bicyclic scaffold construction via Diels-Alder reactions, followed by regioselective functionalization of the amino and carboxylic acid groups. For intermediates, use NMR (¹H/¹³C) , FT-IR , and mass spectrometry to confirm structural integrity. X-ray crystallography (e.g., as applied to analogous bicyclic esters in and ) can resolve stereochemical ambiguities. Note that ester derivatives (e.g., methyl or ethyl esters) may require hydrolysis under controlled acidic/basic conditions to yield the final dicarboxylic acid .

Q. How can researchers validate the purity of this compound?

  • Answer : Employ HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–260 nm. Compare retention times against certified reference standards (if available) or synthetic analogs (e.g., oxabicyclo derivatives in ). Quantify impurities via LC-MS to identify byproducts from incomplete functionalization or oxidation .

Q. What spectroscopic techniques are critical for distinguishing between exo/endo isomers of this compound?

  • Answer : NOESY NMR is essential for spatial correlation analysis, particularly for distinguishing exo vs. endo configurations of substituents on the bicyclic core. Computational modeling (e.g., DFT-based chemical shift predictions) can complement experimental data, as demonstrated for related bicyclic systems in and .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing enantiopure this compound?

  • Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify chiral catalysts that enhance enantioselectivity. Integrate machine learning (ML) with high-throughput experimental data to predict optimal solvent systems, temperatures, and catalyst loadings, as outlined in ICReDD’s reaction design framework ( ). Validate predictions via chiral HPLC or vibrational circular dichroism (VCD) .

Q. What strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Answer : Design a factorial experiment (e.g., 2³ design) to test pH (1–13), temperature (4–100°C), and ionic strength. Monitor degradation via kinetic profiling (UV-Vis spectroscopy) and identify degradation products using HRMS/MS . Cross-reference stability trends with structurally similar bicyclic acids (e.g., oxabicyclo analogs in and ) to isolate pH-sensitive functional groups .

Q. How can this compound serve as a precursor for bioactive molecule design, and what are key structure-activity relationship (SAR) considerations?

  • Answer : The bicyclic core’s rigidity and dual carboxylic acid groups make it a candidate for enzyme inhibition (e.g., metalloproteases) or ligand design . For SAR, systematically modify the amino group (e.g., acetylation, alkylation) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Compare results with bicyclic penicillanic acid derivatives ( ) to infer steric/electronic effects .

Q. What experimental and computational approaches address solubility challenges in aqueous and organic solvents?

  • Answer : Perform solubility screens using the Hildebrand solubility parameter to identify compatible solvents. For computational guidance, apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvation free energies. Co-solvency or salt formation (e.g., sodium/potassium salts) may improve aqueous solubility, as validated for oxabicyclo dicarboxylic acids in and .

Methodological Guidance

Q. How should researchers design experiments to minimize batch-to-batch variability in synthesis?

  • Answer : Implement Design of Experiments (DoE) to optimize critical parameters (e.g., reaction time, catalyst equivalence). Use statistical process control (SPC) charts to monitor purity and yield across batches. For quality assurance, adopt protocols from pharmaceutical impurity profiling ( ) and separation technologies ( ) .

Q. What tools facilitate collaborative data management for multidisciplinary studies on this compound?

  • Answer : Utilize electronic lab notebooks (ELNs) with built-in cheminformatics modules (e.g., ChemAxon, Benchling) to standardize data entry. For collaborative analysis, deploy cloud-based platforms (e.g., AWS for Chemistry) to share spectral libraries, chromatograms, and computational models, as recommended in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.